molecular formula C20H15FN4O2 B10942922 7-(4-fluorophenyl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

7-(4-fluorophenyl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10942922
M. Wt: 362.4 g/mol
InChI Key: BZZANVFZCNVVIB-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methoxy groups in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyrazolo[1,5-a]pyrimidine derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . These methods allow for better control over reaction conditions and can significantly reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

7-(4-fluorophenyl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(4-fluorophenyl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its stability and activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H15FN4O2

Molecular Weight

362.4 g/mol

IUPAC Name

7-(4-fluorophenyl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C20H15FN4O2/c1-27-16-4-2-3-15(11-16)23-20(26)17-12-19-22-10-9-18(25(19)24-17)13-5-7-14(21)8-6-13/h2-12H,1H3,(H,23,26)

InChI Key

BZZANVFZCNVVIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=NN3C(=CC=NC3=C2)C4=CC=C(C=C4)F

Origin of Product

United States

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